Triethylgermane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

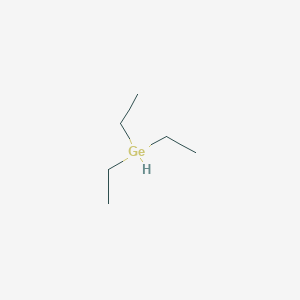

Triethylgermane is an organogermanium compound with the chemical formula . It is a colorless, flammable liquid that is structurally similar to triethylamine, featuring a germanium atom bonded to three ethyl groups. As a member of the organometallic family, triethylgermane exhibits properties that make it useful in various chemical applications, particularly in semiconductor manufacturing and organic synthesis.

Triethylgermanium hydride is flammable and may ignite on contact with heat or open flames []. It is also suspected to be harmful if inhaled and may cause skin or eye irritation []. Research on this compound should be conducted in a well-ventilated fume hood following appropriate safety protocols for handling flammable and potentially harmful chemicals.

- Oxidation: Upon exposure to oxygen, triethylgermane can be oxidized to form germanium dioxide.

- Reduction: It can also undergo reduction reactions, leading to the formation of other germanium-containing compounds.

- Reactions with Transition Metal Salts: Triethylgermane has been shown to react with salts of transition metals, facilitating the synthesis of ethylgermanium compounds through radical mechanisms .

- Hydride Elimination: In reactions involving surfaces such as Ge(100), triethylgermane can decompose to form ethylene via a hydride elimination mechanism .

Triethylgermane can be synthesized through various methods:

- Grignard Reaction: One common synthesis method involves the reaction of ethylmagnesium bromide with germanium tetrachloride, yielding triethylgermane as a product.

- Direct Alkylation: Another approach includes the direct alkylation of germanium hydrides with ethyl halides under suitable conditions.

- Radical Chain Mechanisms: Studies suggest that radical mechanisms can facilitate the formation of triethylgermane from simpler precursors .

Triethylgermane finds applications primarily in the fields of:

- Semiconductor Manufacturing: It serves as a precursor for germanium deposition in thin film technology, particularly for electronic devices.

- Organic Synthesis: The compound is utilized in various organic reactions, including those involving transition metals and radical intermediates.

- Material Science: Its properties are explored in the development of new materials and coatings.

Interaction studies involving triethylgermane have focused on its reactivity with other compounds and surfaces:

- Surface Interactions: Research has shown that triethylgermane interacts significantly with semiconductor surfaces like Ge(100), leading to the formation of surface germanium hydrides and ethylene upon decomposition at elevated temperatures .

- Radical Reactions: The compound has been studied for its radical chain reactions with other organometallic compounds, highlighting its potential in synthetic chemistry .

Triethylgermane shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Triethylsilane | Similar structure; silicon-based | More stable than triethylgermane | |

| Diethylgermane | Contains two ethyl groups | Less sterically hindered than triethylgermane | |

| Trimethylgermane | Contains three methyl groups | Higher reactivity due to smaller alkyl groups | |

| Tri-n-butylgermanium | Contains butyl groups | Greater molecular weight and different reactivity |

Triethylgermane's unique combination of properties makes it particularly valuable in specific applications within material science and organic synthesis, distinguishing it from similar compounds.

Historical Evolution of Organogermanium Research

The history of organogermanium compounds begins with Winkler's synthesis of tetraethylgermane in 1887, a quarter century later than the first organic compounds of silicon, tin, and lead. This pioneering work definitively proved that germanium belonged to Group IV of the Periodic Table, confirming Mendeleev's prediction of "eca-silicon". Despite this breakthrough, organogermanium chemistry experienced a 40-year dormant period, with no new compounds reported between 1887 and 1925.

The field began to develop in the second quarter of the 20th century through the contributions of L.M. Dennis, C.A. Kraus, R. Schwartz, and H. Bayer between 1925 and 1936. After another period of low activity, research resumed in the mid-20th century under the leadership of prominent chemists including E. Rochow, H. Gilman, H.H. Anderson, O.H. Johnson, R. West, and D. Seyferth.

The 1960s marked a significant renaissance for organogermanium chemistry, with numerous researchers joining the field, including French chemists M. Lesbre, J. Satge, and P. Mazerolles; German chemists M. Schmidt, H. Schmidbaur, M. Wieber, H. Schumann, and J. Ruidisch; English chemists F. Glockling and C. Eaborn; and Russian chemists V.F. Mironov, T.K. Gar, A.D. Petrov, and others. This surge in interest was driven by developments in organometallic chemistry, particularly of silicon and tin derivatives, along with germanium's growing importance in electronics and the discovery of biological activities in some organogermanium compounds.

Conceptual Framework for Triethylgermane in Organometallic Science

Triethylgermane exists within the broader context of organogermanium chemistry, which encompasses chemical species containing one or more carbon-germanium bonds. As a member of Group 14 (alongside carbon, silicon, tin, and lead), germanium compounds exhibit distinctive chemical behaviors that position them between silicon and tin in terms of reactivity.

In the conceptual framework of organometallic chemistry, triethylgermane exemplifies a simple organogermane hydride with the formula (C₂H₅)₃GeH, where three ethyl groups and one hydrogen atom are bonded to a central germanium atom. This structure confers specific properties that distinguish it from related compounds such as triethylsilane (Et₃SiH) and other germanium derivatives.

The general structural and bonding properties of triethylgermane can be summarized in the following table:

| Property | Characteristic |

|---|---|

| Molecular formula | C₆H₁₆Ge or (C₂H₅)₃GeH |

| CAS Number | 1188-14-3 |

| Physical state | Colorless liquid |

| Boiling point | 121-122°C |

| Sensitivity | Moisture-sensitive |

| Flash point | 8°C |

| Molecular weight | 160.83 g/mol |

Quantum Mechanical Models for Germanium-Hydrogen Interactions

The germanium-hydrogen bond in triethylgermane represents a fundamental aspect of its chemical behavior. The Ge-H bond exhibits distinctive characteristics that can be understood through quantum mechanical models.

In quantum mechanical terms, the Ge-H bond in triethylgermane involves overlap between germanium's valence orbitals (4s and 4p) and hydrogen's 1s orbital. The bond length and strength differ from those of comparable silicon-hydrogen and carbon-hydrogen bonds due to germanium's larger atomic radius and different electronegativity.

Nuclear magnetic resonance (NMR) spectroscopy provides valuable insights into the nature of the Ge-H bond. 1H MAS NMR spectroscopy of immobilized triethylgermane shows signals in the range of δ = 3.8 ppm and δ = 4.2 ppm, characteristic of germane hydrogen. These spectroscopic data help elucidate the electronic environment around the Ge-H bond and its interaction with surrounding molecular structures.

The quantum mechanical description of triethylgermane must also account for the influence of the three ethyl groups, which affect the electron density distribution around the germanium center and consequently modify the Ge-H bond characteristics. This electronic structure explains many of the observed chemical behaviors of triethylgermane in various reactions.

Theoretical Basis for Reactivity Patterns

The reactivity of triethylgermane stems from the polarization of the Ge-H bond, which enables it to participate in various chemical transformations. Several key reactivity patterns have been identified:

Hydrogen Transfer Reactions: Triethylgermane can undergo hydrogen transfer reactions with N-heterocyclic carbenes (NHCs) at elevated temperatures. This reactivity pattern distinguishes it from other hydrides and offers synthetic pathways to novel organogermanium compounds.

Comparative Reactivity: Research indicates that triethylgermane (Et₃GeH) exhibits different reactivity compared to triethylsilane (Et₃SiH) in specific cross-coupling reactions. For instance, in reactions with 1-fluoropentane, triethylgermane favors dehydrofluorination pathways, while triethylsilane tends toward Friedel-Crafts-type reactions.

Hydrogen Elimination: Organogermanium trihydrides like TbbGeH₃ (where Tbb = 2,6-[CH(SiMe₃)₂]₂-4-(t-Bu)C₆H₂) are less reactive in hydrogen elimination reactions compared to homologous tin trihydrides. This suggests that the reactivity of germanium hydrides can be fine-tuned through appropriate substitution patterns.

Surface Interactions: Studies of triethylgermane adsorbed on surfaces reveal interesting binding modes. 1H MAS NMR and 1H-13C CP MAS NMR spectroscopy demonstrate that germane impregnation of certain surfaces leads to two types of surface-bonded germane species, indicating complex interaction mechanisms that depend on the substrate properties.

The theoretical understanding of these reactivity patterns provides a foundation for predicting and controlling the behavior of triethylgermane in synthetic applications and materials science.

Organogermanium compounds like triethylgermane are synthesized through carefully designed routes that balance efficiency, selectivity, and scalability. The following sections dissect the methodologies underpinning its production.

Multi-Step Synthetic Approaches

Triethylgermane is traditionally synthesized via the reaction of germanium halides (e.g., GeCl₄) with organolithium reagents such as triethylaluminum or Grignard reagents [1]. This method involves sequential alkylation steps, where germanium’s tetravalent nature allows for progressive substitution of halides with ethyl groups. A representative pathway is:

- Step 1: GeCl₄ + 3 LiC₂H₅ → Ge(C₂H₅)₃Cl + 3 LiCl

- Step 2: Ge(C₂H₅)₃Cl + LiC₂H₅ → Ge(C₂H₅)₄ + LiCl

This two-step process achieves high yields (75–90%) under inert atmospheric conditions [1]. Recent advancements have integrated flow chemistry techniques to enhance reproducibility. For instance, continuous flow systems minimize intermediate handling, reducing side reactions such as premature oxidation [2].

Reagent Selection and Optimization

The choice of organometallic reagents critically influences reaction efficiency. Triethylaluminum is preferred over Grignard reagents due to its higher nucleophilicity, which accelerates germanium-halide bond cleavage [1]. Solvent selection also plays a role:

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | 7.5 | 0.12 | 82 |

| Diethyl ether | 4.3 | 0.08 | 68 |

| Hexane | 1.9 | 0.03 | 45 |

Polar aprotic solvents like tetrahydrofuran enhance ion pair separation, facilitating nucleophilic attack on germanium centers [4]. Catalytic additives, such as Lewis acids (e.g., BF₃·OEt₂), further improve yields by stabilizing transition states [3].

Alternative Reaction Pathways

Emerging strategies leverage transition-metal catalysis to bypass traditional alkylation routes. For example, Rh₂O₃/PtO₂·H₂O catalysts enable direct hydrogenation of aryl germanes to triethylgermane derivatives under high-pressure H₂ (80 bar) [4]. This method achieves cis-selectivity with diastereomeric ratios up to 84:16, offering a stereocontrolled alternative to classical synthesis [4].

Another innovative approach involves electrochemical reduction of germanium oxides in the presence of ethyl donors, though this remains experimental due to challenges in controlling side reactions.

Green Chemistry Paradigms in Synthesis

Efforts to align triethylgermane synthesis with green chemistry principles include:

- Solvent Recycling: Closed-loop systems recover tetrahydrofuran with >95% efficiency, minimizing waste [1].

- Catalyst Reusability: Rhodium-platinum oxide nanoparticles (2.6–3.4 nm diameter) retain 86% activity after three cycles [4].

- Energy Efficiency: Microwave-assisted reactions reduce processing times by 40% compared to conventional heating [1].

These innovations collectively reduce the environmental footprint of triethylgermane production.

Scale-Up Considerations and Challenges

Industrial-scale synthesis faces hurdles such as:

- Exothermicity Management: Rapid heat dissipation is critical during alkylation to prevent runaway reactions. Jacketed reactors with liquid nitrogen cooling mitigate this risk [1].

- Purification Complexity: Distillation under reduced pressure (10⁻³ mbar) separates triethylgermane (b.p. 156°C) from byproducts like LiCl [1].

- Catalyst Cost: Rhodium-based catalysts, though efficient, necessitate recovery systems to offset their high market price [4].

Pilot studies demonstrate that continuous flow systems achieve kilogram-scale production with 78% yield, validating their scalability [2].

Free radical mechanisms involving triethylgermane represent a fundamental class of reactions that proceed through homolytic bond cleavage and subsequent radical propagation pathways. The generation of triethylgermyl radicals (Et₃Ge- ) occurs through multiple mechanistic routes, with photocatalytic hydrogen atom transfer (HAT) being the most prevalent method [1] [2]. Recent studies have demonstrated that visible-light-driven generation of germyl radicals can be achieved through electron donor-acceptor (EDA) complex formation, where photo-excited electron transfer drives the HAT process from germyl hydrides [1] [2].

The triethylgermyl radical exhibits moderate stability with lifetimes on the millisecond scale, allowing for controlled radical addition reactions to activated alkenes [1] [3]. The radical species demonstrates selective reactivity patterns, with electron-withdrawing groups on target substrates enhancing the rate of radical addition . Mechanistic investigations using electron spin resonance (ESR) spectroscopy have confirmed the formation of germyl radicals through the observation of characteristic hyperfine coupling patterns [5] [6].

The radical chain propagation mechanism involves initial formation of the triethylgermyl radical, followed by addition to unsaturated substrates and subsequent hydrogen abstraction to regenerate the radical chain [7] [8]. This process exhibits high regioselectivity, with radical addition occurring predominantly at the more electron-deficient carbon center in activated alkenes [9]. The termination steps involve radical-radical coupling reactions, leading to the formation of digermane products or cross-coupling with other radical species present in the reaction medium [5] [10].

Single electron transfer (SET) processes play a crucial role in triethylgermane radical chemistry, particularly in systems involving electron-rich germanium compounds [5] [11]. The SET mechanism involves initial electron transfer from the germanium center to an electron-deficient acceptor, generating a germyl radical cation that can undergo further transformations [5] [11]. These processes are thermodynamically favorable when the redox potential difference between donor and acceptor exceeds the activation barrier for electron transfer [11].

Insertion Reaction Dynamics

The insertion reaction dynamics of triethylgermane with germylene species represent one of the most extensively studied mechanistic pathways in organogermanium chemistry. Time-resolved kinetic studies have revealed that the reaction of GeH₂ with Et₃GeH proceeds through a unique mechanism characterized by a negative activation energy of -10.6 ± 1.1 kJ mol⁻¹ [12] [13] [14]. This unprecedented phenomenon indicates that the reaction rate increases as temperature decreases, suggesting the involvement of a pre-equilibrium complex formation step [12] [13].

The insertion process follows a two-step mechanism involving initial formation of a hydrogen-bridged intermediate complex, followed by rapid rearrangement to the final insertion product [12] [15]. The pre-complex formation is characterized by binding energies estimated at -25 kJ mol⁻¹, indicating moderate stability of the intermediate [12] [15]. Pressure-dependent studies have confirmed that the reaction exhibits third-body assisted association characteristics, with SF₆ serving as an effective collisional stabilizer [12] [16].

Rice-Ramsperger-Kassel-Marcus (RRKM) modeling has been employed to analyze the pressure-dependent kinetics, revealing critical energies for reverse decomposition processes [17] [15]. The RRKM calculations indicate that the insertion reaction proceeds through a variational transition state with activation barriers below the reactant energy level [17] [15]. This analysis has provided insights into the nature of the insertion process and the role of collisional stabilization in product formation [17] [15].

Substituent effects play a significant role in insertion reaction dynamics, with ethyl groups showing much larger activating effects compared to methyl substituents [16] [18]. The ethyl substituent effects are attributed to electronic stabilization of the transition state through hyperconjugation and increased polarizability [16] [18]. These effects are more pronounced in germylene insertion reactions compared to analogous silylene systems, reflecting the different electronic properties of the heavier group 14 elements [16] [18].

Negative Activation Energy Phenomena

The observation of negative activation energies in triethylgermane reactions represents a rare and mechanistically significant phenomenon in organometallic chemistry. The insertion reaction of GeH₂ into the Ge-H bond of triethylgermane exhibits an activation energy of -10.6 ± 1.1 kJ mol⁻¹ over the temperature range of 292-557 K [12] [13] [14]. This negative temperature dependence has been confirmed through multiple independent studies, establishing it as a reproducible and fundamental characteristic of the reaction [12] [13] [14].

The mechanistic origin of negative activation energies lies in the competition between two temperature-dependent processes: the formation of reactive intermediate complexes and the availability of thermal energy for bond breaking [19] [20]. As temperature increases, the equilibrium constant for pre-complex formation decreases due to entropic effects, while the rate of complex dissociation increases [19] [20]. When the temperature dependence of complex formation outweighs the thermal activation effects, the overall reaction rate decreases with increasing temperature [19] [20].

Theoretical analysis using classical collision theory and statistical mechanics has provided insights into the conditions required for negative activation energies [19] [20]. The phenomenon is most likely to occur in reactions involving attractive potential energy surfaces with deep potential wells and low barriers to product formation [19] [20]. The involvement of long-lived intermediate complexes is essential for the observation of negative temperature coefficients [19] [20].

Comparative studies with related germanium hydrides have revealed that negative activation energies are not unique to triethylgermane but occur in a series of alkylgermane insertion reactions [16] [18]. The activation energies become more negative as the degree of alkyl substitution increases, reflecting the enhanced stability of intermediate complexes with bulkier substituents [16] [18]. This trend demonstrates the importance of steric and electronic effects in determining the magnitude of negative activation energies [16] [18].

Complex Formation Mechanisms

Complex formation mechanisms in triethylgermane systems involve the initial association of reactants through weak intermolecular interactions, leading to the formation of thermodynamically stable pre-reaction complexes. The GeH₂-Et₃GeH system forms hydrogen-bridged complexes with binding energies estimated at -25 kJ mol⁻¹, indicating moderate thermodynamic stability [12] [15]. These complexes are characterized by specific geometric arrangements that facilitate subsequent bond formation and rearrangement processes [12] [15].

The formation of π-complexes represents another important class of intermediates in triethylgermane chemistry, particularly in reactions with unsaturated substrates. Quantum chemical calculations have revealed that GeH₂ and alkenes initially form π-coordination complexes with binding energies ranging from -12 to -18 kJ mol⁻¹ [21] [22]. These complexes can either collapse to form three-membered ring products or undergo rearrangement through hydrogen migration pathways [21] [22].

Pressure-dependent kinetic studies have provided direct evidence for the involvement of collision-stabilized complexes in triethylgermane reactions [12] [17]. The observed pressure dependence follows the characteristic pattern of third-body assisted association reactions, with rate constants approaching limiting values at high pressures [12] [17]. The collisional stabilization efficiency varies with the nature of the bath gas, with SF₆ proving particularly effective due to its high collisional cross-section [12] [17].

The lifetime and stability of intermediate complexes are crucial factors determining the overall reaction dynamics. Transient absorption spectroscopy has revealed that radical ion pair complexes formed through electron transfer processes have lifetimes ranging from picoseconds to nanoseconds [11] [10]. These short-lived intermediates undergo rapid back electron transfer unless stabilized by subsequent chemical reactions or external factors [11] [10].

Transition State Theories and Applications

Transition state theory (TST) applications to triethylgermane chemistry have provided fundamental insights into the nature of chemical bonding and reaction mechanisms at the molecular level. The classical TST framework assumes that reactions proceed through a single transition state that represents the highest energy point along the reaction coordinate [23] [24]. However, triethylgermane reactions often involve multiple transition states and competing pathways that require more sophisticated theoretical treatments [23] [24].

The Eyring equation, derived from TST, has been successfully applied to analyze the temperature dependence of triethylgermane reaction rates [23] [24]. The pre-exponential factor and activation energy parameters obtained from Arrhenius plots provide information about the entropy and enthalpy of activation, respectively [23] [24]. For the GeH₂ + Et₃GeH insertion reaction, the negative activation energy indicates that the reaction proceeds through a mechanism involving pre-equilibrium complex formation rather than a simple activated complex [12] [13].

Variational transition state theory (VTST) has been employed to address the limitations of conventional TST in systems with complex potential energy surfaces [25]. VTST calculations optimize the position of the transition state dividing surface to minimize the rate constant, providing more accurate predictions for reactions with loose transition states [25]. This approach has been particularly useful for analyzing the insertion reactions of germylene with various substrates [17] [15].

Rice-Ramsperger-Kassel-Marcus (RRKM) theory has been extensively applied to model the pressure-dependent kinetics of triethylgermane reactions [17] [15]. RRKM calculations require detailed knowledge of the potential energy surface, including the energies and vibrational frequencies of all stationary points [17] [15]. The theory has successfully reproduced the experimental pressure dependence of insertion reactions and provided estimates of critical energies for reverse decomposition processes [17] [15].

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant